Cas no 1343627-53-1 (4-(1-propylpiperidin-4-yl)aminobutan-2-ol)

4-(1-propylpiperidin-4-yl)aminobutan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-Butanol, 4-[(1-propyl-4-piperidinyl)amino]-
- 4-(1-propylpiperidin-4-yl)aminobutan-2-ol
-
- インチ: 1S/C12H26N2O/c1-3-8-14-9-5-12(6-10-14)13-7-4-11(2)15/h11-13,15H,3-10H2,1-2H3
- InChIKey: OAPDDKIXWUVEAZ-UHFFFAOYSA-N
- SMILES: CC(O)CCNC1CCN(CCC)CC1
4-(1-propylpiperidin-4-yl)aminobutan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-161902-0.25g |
4-[(1-propylpiperidin-4-yl)amino]butan-2-ol |
1343627-53-1 | 0.25g |
$1012.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00988554-1g |
4-[(1-Propylpiperidin-4-yl)amino]butan-2-ol |
1343627-53-1 | 95% | 1g |
¥5481.0 | 2023-04-10 | |
Enamine | EN300-161902-1.0g |
4-[(1-propylpiperidin-4-yl)amino]butan-2-ol |
1343627-53-1 | 1g |
$1100.0 | 2023-06-08 | ||
Enamine | EN300-161902-5000mg |
4-[(1-propylpiperidin-4-yl)amino]butan-2-ol |
1343627-53-1 | 5000mg |
$2443.0 | 2023-09-23 | ||
Enamine | EN300-161902-250mg |
4-[(1-propylpiperidin-4-yl)amino]butan-2-ol |
1343627-53-1 | 250mg |
$774.0 | 2023-09-23 | ||
Enamine | EN300-161902-10.0g |
4-[(1-propylpiperidin-4-yl)amino]butan-2-ol |
1343627-53-1 | 10g |
$4729.0 | 2023-06-08 | ||
Enamine | EN300-161902-0.05g |
4-[(1-propylpiperidin-4-yl)amino]butan-2-ol |
1343627-53-1 | 0.05g |
$924.0 | 2023-06-08 | ||
Enamine | EN300-161902-0.5g |
4-[(1-propylpiperidin-4-yl)amino]butan-2-ol |
1343627-53-1 | 0.5g |
$1056.0 | 2023-06-08 | ||
Enamine | EN300-161902-500mg |
4-[(1-propylpiperidin-4-yl)amino]butan-2-ol |
1343627-53-1 | 500mg |
$809.0 | 2023-09-23 | ||
Enamine | EN300-161902-1000mg |
4-[(1-propylpiperidin-4-yl)amino]butan-2-ol |
1343627-53-1 | 1000mg |
$842.0 | 2023-09-23 |
4-(1-propylpiperidin-4-yl)aminobutan-2-ol 関連文献
-
1. Back matter
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
4-(1-propylpiperidin-4-yl)aminobutan-2-olに関する追加情報
Comprehensive Overview of 4-(1-propylpiperidin-4-yl)aminobutan-2-ol (CAS No. 1343627-53-1)
4-(1-propylpiperidin-4-yl)aminobutan-2-ol (CAS No. 1343627-53-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, often referred to by its systematic name, features a piperidine core linked to an aminobutan-2-ol moiety, making it a versatile intermediate in drug discovery and development. Researchers are particularly interested in its potential applications in central nervous system (CNS) therapeutics, given its structural resemblance to other bioactive molecules targeting neurotransmitter systems.
The growing interest in 4-(1-propylpiperidin-4-yl)aminobutan-2-ol aligns with current trends in precision medicine and neuropharmacology. As the scientific community explores novel treatments for neurological disorders, compounds like this are being scrutinized for their ability to modulate receptor interactions and enzyme inhibition. Online searches for terms such as "piperidine derivatives in drug design" and "aminobutan-2-ol applications" reflect the compound's relevance in modern research. Its CAS No. 1343627-53-1 is frequently queried in databases like PubChem and Reaxys, underscoring its importance in chemical literature.
From a synthetic chemistry perspective, 4-(1-propylpiperidin-4-yl)aminobutan-2-ol exemplifies the convergence of medicinal chemistry and organic synthesis. Its propylpiperidine segment contributes to lipophilicity, a critical factor in blood-brain barrier permeability, while the aminobutan-2-ol group offers hydrogen-bonding capabilities for target engagement. These features make it a promising candidate for optimizing drug-like properties, a hot topic in AI-driven drug discovery platforms where molecular descriptors are prioritized.
In regulatory contexts, CAS No. 1343627-53-1 is cataloged with stringent purity standards, reflecting its use in high-value research applications. Laboratories often seek this compound for structure-activity relationship (SAR) studies, particularly when investigating GPCR targets or ion channel modulators. The compound's stability under physiological conditions also makes it suitable for in vitro assays, a recurring theme in forums discussing preclinical research tools.
Environmental and safety profiles of 4-(1-propylpiperidin-4-yl)aminobutan-2-ol adhere to standard laboratory protocols, with no reported ecotoxicological hazards. This aligns with the broader industry shift toward green chemistry principles, another frequently searched topic among synthetic chemists. Its compatibility with microwave-assisted synthesis techniques further enhances its appeal, as these methods reduce reaction times and solvent waste—key concerns in sustainable science.
Future directions for CAS No. 1343627-53-1 may include exploration in bioconjugation or prodrug development, areas gaining traction in antibody-drug conjugate (ADC) research. The compound's secondary amine functionality allows for diverse derivatization, a feature highlighted in recent publications on click chemistry applications. Such versatility ensures its continued relevance as the pharmaceutical industry embraces next-generation therapeutics.
1343627-53-1 (4-(1-propylpiperidin-4-yl)aminobutan-2-ol) Related Products
- 1173202-49-7(tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate)
- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)
- 2640888-97-5(N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide)
- 1785765-42-5(4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester)
- 1602028-75-0(3-iodo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)
- 690645-28-4(2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one)
- 1968000-75-0(Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-)
- 57171-00-3((S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate)
- 2228408-49-7(3,3-difluoro-3-(1-methyl-1H-indazol-3-yl)propan-1-ol)




